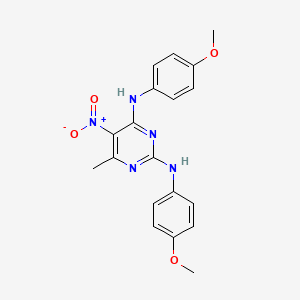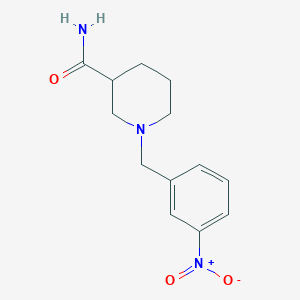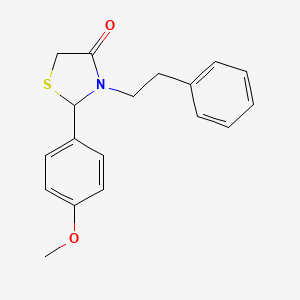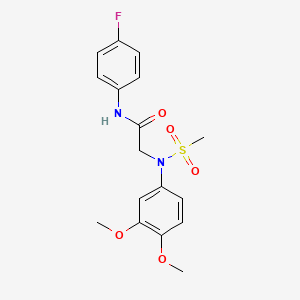
N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a critical role in DNA repair, and their inhibition has been shown to be effective in treating cancers with defects in DNA repair pathways.
作用機序
N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is a potent and selective inhibitor of PARP enzymes, which play a critical role in DNA repair. When DNA is damaged, PARP enzymes are activated and recruit other proteins to repair the damage. Inhibition of PARP enzymes prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be more potent and selective than other PARP inhibitors, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it a useful tool for studying the role of PARP enzymes in DNA repair and cancer biology. It has also been shown to be effective in treating cancers with defects in DNA repair pathways, making it a useful tool for studying the mechanisms of cancer cell death. However, this compound has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs. In addition, its potency and selectivity may make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine. One area of research is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is a need for further studies to determine the optimal dosing and treatment duration of this compound in different cancer types. Finally, there is a need for further studies to understand the mechanism of action of this compound and to identify potential resistance mechanisms.
合成法
The synthesis of N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine involves the reaction of 2,4-diamino-6-methylpyrimidine with 4-methoxyaniline and nitrobenzene in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
科学的研究の応用
N,N'-bis(4-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including breast, ovarian, and pancreatic cancer. It has been shown to be particularly effective in treating cancers with defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
特性
IUPAC Name |
2-N,4-N-bis(4-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-12-17(24(25)26)18(21-13-4-8-15(27-2)9-5-13)23-19(20-12)22-14-6-10-16(28-3)11-7-14/h4-11H,1-3H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWICBGEWHSMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5137280.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide](/img/structure/B5137281.png)
![methyl 2-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B5137285.png)

![2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5137300.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(3-methylphenyl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5137306.png)

![(2-aminoethyl){2-[4-(benzyloxy)phenoxy]ethyl}amine](/img/structure/B5137319.png)


![4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-2,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5137342.png)
![N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5137347.png)
![2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5137356.png)

